2-(3,5-Dimethylphenyl)benzoic acid
Description
Overview of Aromatic Carboxylic Acids in Organic Chemistry
Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are a cornerstone of organic chemistry. Benzoic acid, the simplest of this class, and its derivatives are integral to a vast array of chemical processes and products. Their acidity, arising from the resonance stabilization of the carboxylate anion, and the reactivity of both the carboxyl group and the aromatic ring, make them versatile building blocks in synthesis. They participate in a wide range of reactions, including esterification, amide formation, and electrophilic aromatic substitution, leading to a diverse array of more complex molecules. Furthermore, many aromatic carboxylic acids are found in nature and are crucial intermediates in various industrial processes, from the synthesis of polymers and dyes to the production of pharmaceuticals and food preservatives.
Rationale for Investigating 2-(3,5-Dimethylphenyl)benzoic Acid and Related Structures
The investigation into this compound, also known by its IUPAC name 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid, and its structural isomers is driven by the broader interest in biphenyl (B1667301) carboxylic acids. This class of compounds is recognized for its significant potential in medicinal chemistry and materials science. The biphenyl scaffold provides a rigid yet conformationally flexible backbone that can be strategically functionalized to interact with biological targets or to create materials with specific electronic and photophysical properties.
Scope and Objectives of Academic Inquiry Pertaining to the Compound
Academic inquiry into this compound and its isomers encompasses several key objectives:
Development of Efficient Synthetic Methodologies: A primary goal is to establish robust and high-yielding synthetic routes to access these molecules. This often involves the exploration and optimization of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Detailed Physicochemical and Spectroscopic Characterization: A thorough understanding of the compound's properties is fundamental. This includes determining its melting point, boiling point, and solubility, as well as obtaining and interpreting its spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and understand its electronic environment.
Elucidation of Structure-Activity Relationships (SAR): In the context of medicinal chemistry, a key objective is to understand how the specific substitution pattern of this compound influences its biological activity. This knowledge is crucial for the design of more potent and selective therapeutic agents.
Exploration of Applications in Materials Science: Research is also directed towards understanding how the molecular structure can be exploited for the development of new materials. This includes investigating its potential use as a ligand for metal-organic frameworks (MOFs), a component in liquid crystal displays, or as a building block for functional polymers.
Due to the specific nature of this compound, detailed experimental data is not widely published. Therefore, much of the academic inquiry involves comparative studies with more common isomers to predict its behavior and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSEEODNZVFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603828 | |
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183804-03-6 | |
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3,5 Dimethylphenyl Benzoic Acid and Its Analogs
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(3,5-dimethylphenyl)benzoic acid, two primary disconnection strategies emerge, each suggesting a different set of key precursors.
Approaches Utilizing Substituted Benzenes and Carboxylic Acid Synthons
One logical disconnection breaks the bond between the two aromatic rings. This leads to a retrosynthetic pathway that involves the coupling of a 3,5-dimethylphenyl-containing fragment with a benzoic acid derivative. This approach identifies a (3,5-dimethylphenyl)metal species and a 2-halobenzoic acid or its ester equivalent as key precursors. The metal in the organometallic species can be boron (in the case of a boronic acid for Suzuki-Miyaura coupling) or magnesium (for a Grignard reagent). The halogen on the benzoic acid synthon is typically iodine or bromine for higher reactivity.
Another disconnection can be made at the carboxylic acid group, envisioning its introduction at a later stage. This would involve the formation of the biaryl system first, followed by carboxylation. For instance, 2-bromo-3',5'-dimethylbiphenyl could be a key intermediate, which can then be converted to the target carboxylic acid via lithiation followed by reaction with carbon dioxide.
Strategies Involving Dimethylphenyl and Benzoic Acid Moieties
A second overarching strategy involves the formation of the biaryl bond between a pre-functionalized 3,5-dimethylbenzene derivative and a benzoic acid synthon. This is the most common and practical approach. Key precursors for this strategy include:
3,5-Dimethylphenylboronic acid: This is a crucial precursor for the widely used Suzuki-Miyaura cross-coupling reaction. It can be prepared from 1-bromo-3,5-dimethylbenzene (B43891) via a Grignard reaction followed by treatment with a borate (B1201080) ester.
2-Halobenzoic acid or its esters: 2-Chlorobenzoic acid, 2-bromobenzoic acid, or 2-iodobenzoic acid, or their corresponding methyl or ethyl esters, serve as the other coupling partner. The ester form is often preferred to avoid potential side reactions with the carboxylic acid group during the coupling reaction.
3,5-Dimethylphenylmagnesium bromide: This Grignard reagent, prepared from 1-bromo-3,5-dimethylbenzene and magnesium metal, is a key precursor for Grignard-based coupling reactions. sigmaaldrich.com
Direct Synthetic Routes
The direct synthesis of this compound is most effectively achieved through cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired yield, and tolerance to functional groups.
Multi-Step Synthesis Pathways
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile and widely employed methods for constructing biaryl linkages. libretexts.orgfishersci.comorganic-chemistry.org The synthesis of this compound via this method typically involves the reaction of 3,5-dimethylphenylboronic acid with a 2-halobenzoic acid derivative (e.g., methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate) in the presence of a palladium catalyst and a base. ajgreenchem.com The reaction is generally followed by hydrolysis of the ester to yield the final carboxylic acid. The steric hindrance from the ortho-substituent on the benzoic acid moiety and the two methyl groups on the other ring can affect the reaction efficiency, often requiring carefully selected ligands and reaction conditions. researchgate.net
Grignard Reaction: The reaction of a Grignard reagent with a suitable electrophile provides another pathway to form the C-C bond. In this context, 3,5-dimethylphenylmagnesium bromide can be reacted with a 2-halobenzoic acid ester. sigmaaldrich.com However, the reactivity of Grignard reagents can lead to side reactions, and careful control of reaction conditions is necessary. An alternative Grignard-based approach is the reaction of 3,5-dimethylphenylmagnesium bromide with carbon dioxide to form 3,5-dimethylbenzoic acid, which would then require a subsequent coupling step with a phenyl synthon, making it a less direct route to the target molecule.
Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classical method for forming aryl-aryl bonds. ajgreenchem.com For the synthesis of this compound, this could involve the reaction of 2-chlorobenzoic acid with 3,5-dimethylaniline (B87155) in the presence of a copper catalyst and a base at high temperatures. However, the harsh reaction conditions and often lower yields compared to palladium-catalyzed methods make it a less favorable choice.
Directed Ortho-Metalation (DoM): This strategy offers a powerful way to achieve regioselective functionalization of aromatic rings. thieme-connect.dewikipedia.orguwindsor.caorganic-chemistry.org In principle, a suitably directed metalation group on one of the rings could facilitate the formation of an organometallic intermediate, which could then be coupled with the other aryl partner. For instance, a directed metalation of a benzoic acid derivative, followed by coupling with a 3,5-dimethylphenyl halide, could be a potential, though more complex, route.
Optimization of Reaction Conditions and Yields
The synthesis of sterically hindered biaryls like this compound often requires optimization of reaction parameters to achieve satisfactory yields. Key factors to consider include:
Catalyst and Ligand: In Suzuki-Miyaura couplings, the choice of palladium catalyst and phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups, are often effective in promoting the coupling of sterically hindered substrates by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org
Base: The choice of base (e.g., carbonates, phosphates, or hydroxides) can significantly influence the reaction rate and yield by affecting the transmetalation step in Suzuki-Miyaura reactions. organic-chemistry.org
Temperature: Reaction temperature is a key parameter to control, with higher temperatures often required to overcome the activation energy for sterically demanding couplings.
The following table summarizes representative conditions for the Suzuki-Miyaura synthesis of biphenyl (B1667301) carboxylic acid derivatives, highlighting the importance of catalyst and base selection. ajgreenchem.com
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 85 |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 82 |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 3,5-Dimethylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 78 |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including biaryl compounds. For the synthesis of this compound, several green approaches can be considered:
Use of Water as a Solvent: Performing Suzuki-Miyaura couplings in aqueous media can significantly reduce the environmental impact associated with volatile organic solvents. The use of water-soluble ligands and phase-transfer catalysts can facilitate these reactions.
Catalyst Efficiency and Reusability: Developing more efficient catalysts that can be used at very low loadings minimizes palladium waste. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key area of green chemistry research.
C-H Activation: Direct C-H activation/arylation reactions are highly atom-economical as they avoid the need for pre-functionalized starting materials (like halides or organometallics). While challenging for this specific target, research in this area is rapidly advancing.
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures, and exploring alternative energy sources like microwave irradiation can contribute to a more sustainable synthetic process.
Solvent-Free and Atom-Economical Methodologies
A key objective in green chemistry is the reduction or elimination of organic solvents, which are often toxic, flammable, and contribute to chemical waste. google.com Additionally, maximizing the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy, is a critical measure of synthetic efficiency.
One notable solvent-free and highly atom-economical method for the preparation of biphenyl carboxylic acids involves the hydrolysis of biphenyl nitriles in water under pressure. google.com This process avoids the use of organic solvents that would later require disposal. google.com For the synthesis of this compound, this would entail the hydrolysis of 2-(3,5-dimethylphenyl)benzonitrile. The nitrile precursor can be synthesized through cross-coupling reactions. The subsequent hydrolysis, performed in water at elevated temperature and pressure, directly yields the desired carboxylic acid with high purity and yield. For instance, the hydrolysis of 4'-methylbiphenyl-2-nitrile to 4'-methylbiphenyl-2-carboxylic acid has been demonstrated with a yield of 98.7% and a purity of 99.5% using sodium hydroxide (B78521) in water. google.com This method is advantageous as the raw materials are typically inexpensive and readily available, and the primary byproduct, ammonia, is free from solvent contamination and can be repurposed. google.com
Another approach that aligns with the principles of solvent-free synthesis is the use of mechanochemical ball milling. While not directly reported for this compound, this technique has been successfully employed for the synthesis of related compounds like biphenyl-4-carbonyl-benzoic acid. rsc.org Mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of a bulk solvent, thereby reducing waste and energy consumption associated with solvent heating and removal.
Table 1: Comparison of Solvent-Free Methodologies for Biphenyl Carboxylic Acid Synthesis
| Methodology | Key Features | Example Application | Reported Yield/Purity |
|---|
| Pressurized Aqueous Hydrolysis of Nitriles | - Uses water as the solvent
Sustainable Catalysis in Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, essential for the synthesis of biphenyl derivatives like this compound. ajgreenchem.comnumberanalytics.com The reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. numberanalytics.com Advances in sustainable catalysis for this reaction have focused on developing highly efficient, recyclable, and environmentally friendly catalyst systems.
A significant trend in sustainable Suzuki-Miyaura coupling is the use of heterogeneous catalysts. These catalysts are in a different phase from the reaction mixture, allowing for easy separation and reuse, which is both economically and environmentally advantageous. rsc.org For example, a palladium catalyst supported on hydrotalcite (HT@NC/Pd) has been developed for Suzuki coupling reactions in water. mdpi.com This catalyst demonstrated remarkable stability and could be recycled at least ten times with yields often reaching 95%. mdpi.com Similarly, a palladium catalyst on carbon nanospheres derived from Samanea saman pods (Pd/SS-CNSs) has been shown to be effective for Suzuki coupling in an environmentally benign ethanol (B145695)/water solvent mixture. rsc.org This system is notable for its use of a biowaste-derived support and low palladium loading (0.1 mol%). rsc.org
The choice of solvent is also a critical factor in the sustainability of the catalytic process. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-soluble or water-dispersible catalysts has been a major focus. For instance, the use of nanomicelles to solubilize reactants in water for Suzuki-Miyaura reactions catalyzed by nanoparticles of iron with parts-per-million levels of palladium represents a highly sustainable approach. nih.gov
The pursuit of palladium-free catalysts is another emerging trend aimed at improving the sustainability of cross-coupling reactions, given the high cost and toxicity of palladium. numberanalytics.com
Table 2: Examples of Sustainable Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Support/Ligand | Solvent | Key Sustainability Features |
|---|---|---|---|
| HT@NC/Pd | Hydrotalcite | Water | Recyclable (at least 10 times), high yields (up to 95%) mdpi.com |
| Pd/SS-CNSs | Carbon nanospheres from biowaste | Ethanol/Water | Biowaste-derived support, low Pd loading (0.1 mol%), recyclable rsc.org |
| Fe-ppm Pd Nanoparticles | None (formed from FeCl3) | Water (with nanomicelles) | Utilizes trace palladium in an inexpensive iron salt, aqueous medium nih.gov |
Chemical Reactivity and Functional Group Transformations
Reactivity of the Carboxyl Group
The carboxylic acid group (-COOH) is the most reactive site in the molecule under many conditions, undergoing typical reactions such as esterification, amidation, reduction, and conversion to acid halides and anhydrides.
Esterification Reactions
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is a fundamental transformation for 2-(3,5-dimethylphenyl)benzoic acid. iajpr.comyoutube.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. tcu.edutcu.edu To drive the equilibrium towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. tcu.edu
For instance, the reaction of this compound with methanol (B129727) in the presence of concentrated sulfuric acid yields methyl 2-(3,5-dimethylphenyl)benzoate. tcu.edu The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. youtube.com
Table 1: Examples of Esterification Reactions
| Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ | Methyl 2-(3,5-dimethylphenyl)benzoate |
| Ethanol (B145695) | H₂SO₄ | Ethyl 2-(3,5-dimethylphenyl)benzoate |
This table is illustrative and based on general principles of esterification. youtube.comtcu.edutcu.edu
Amidation Reactions
Amidation involves the reaction of the carboxylic acid with an amine to form an amide and water. youtube.com This reaction often requires activation of the carboxylic acid, as amines are less reactive nucleophiles than alcohols. Common methods for amidation include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. mdpi.comlookchemmall.com
A direct condensation of carboxylic acids and amines can also be achieved using reagents like titanium tetrachloride (TiCl₄). nih.gov For example, reacting this compound with an amine like methylamine (B109427) in the presence of a suitable coupling agent would yield N-methyl-2-(3,5-dimethylphenyl)benzamide. youtube.com The steric hindrance from both the carboxylic acid and the amine can affect the reaction yield. nih.gov
Reduction Pathways
The carboxyl group of this compound can be reduced to a primary alcohol, (2-(3,5-dimethylphenyl)phenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. commonorganicchemistry.com Borane-tetrahydrofuran complex (BH₃-THF) is another reagent that can selectively reduce carboxylic acids. commonorganicchemistry.com
In some cases, the reduction can be performed under catalytic hydrogenation conditions, although this often requires harsh conditions and specific catalysts. For example, the hydrogenation of benzoic acid to benzyl (B1604629) alcohol has been achieved using a Pt/SnO₂ catalyst at high temperature and pressure. qub.ac.uk
Formation of Acid Halides and Anhydrides
The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form an acyl chloride. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this conversion. commonorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification. chemguide.co.uk The resulting 2-(3,5-dimethylphenyl)benzoyl chloride is a highly reactive intermediate that can be readily converted into esters, amides, and other carboxylic acid derivatives. researchgate.net
Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. This is typically achieved by heating the carboxylic acid with a dehydrating agent.
Reactions Involving the Dimethylphenyl Moiety
The dimethylphenyl group can also participate in chemical reactions, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a key reaction for aromatic compounds. wikipedia.org In the case of the 3,5-dimethylphenyl group, the two methyl groups are ortho, para-directing and activating. masterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl groups. The general mechanism involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
However, the substitution pattern on the 3,5-dimethylphenyl ring of this compound is also influenced by the steric hindrance and electronic effects of the benzoic acid group. The positions available for substitution on the dimethylphenyl ring are C2', C4', and C6'. The C2' and C6' positions are ortho to the methyl groups, and the C4' position is para to one methyl group and ortho to the other.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent | Electrophile | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | NO₂⁺ | 2-(4-Nitro-3,5-dimethylphenyl)benzoic acid |
| Br₂/FeBr₃ | Br⁺ | 2-(4-Bromo-3,5-dimethylphenyl)benzoic acid |
| CH₃Cl/AlCl₃ | CH₃⁺ | 2-(2,4,5-Trimethylphenyl)benzoic acid |
This table is based on the directing effects of alkyl groups in electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com
It is important to note that the carboxylic acid group on the other phenyl ring is a deactivating, meta-directing group. wikipedia.org Therefore, electrophilic substitution on that ring would be less favorable and would occur at the positions meta to the carboxyl group.
Nucleophilic Aromatic Substitution on Substituted Phenyl Rings
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings. nih.govmasterorganicchemistry.comlibretexts.org In the context of this compound, the 3,5-dimethylphenyl ring is not inherently activated towards traditional SNAr reactions, which typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org The methyl groups are electron-donating, which generally disfavors nucleophilic attack on the aromatic ring.
However, SNAr can be facilitated under specific conditions, often involving the introduction of a good leaving group, such as a halide, onto the dimethyl-substituted phenyl ring. The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a transient, negatively charged Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring.
For SNAr to occur on the 3,5-dimethylphenyl ring of a derivative of this compound, a precursor with a leaving group, for instance, a halogen at a position activated by an additional electron-withdrawing group, would be necessary. The reaction conditions and the choice of nucleophile would be critical in achieving a successful substitution.
A related and historically significant transformation is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org This reaction can be a powerful tool for forming new carbon-heteroatom bonds on an aromatic ring. In a hypothetical scenario, a halogenated derivative of this compound could undergo an Ullmann-type reaction to introduce a variety of functional groups onto the dimethylphenyl ring.
Transformations at the Ortho Position (2-position of Benzoic Acid)
The ortho-position of the benzoic acid moiety in this compound is primed for intramolecular reactions, leading to the formation of new ring systems. The proximity of the 3,5-dimethylphenyl ring allows for cyclization reactions that are central to the synthesis of diverse heterocyclic frameworks.
Cyclization Reactions
Intramolecular cyclization of 2-arylbenzoic acids is a well-established strategy for the synthesis of various fused-ring compounds. In the case of this compound, the carboxylic acid can be activated and subsequently attacked by the adjacent dimethylphenyl ring in an intramolecular electrophilic aromatic substitution reaction.
For instance, treatment with a strong acid or a dehydrating agent can promote the formation of an acylium ion, which can then attack the electron-rich 3,5-dimethylphenyl ring. The regioselectivity of this cyclization would be influenced by the directing effects of the two methyl groups and the steric hindrance around the potential sites of attack. This type of reaction can lead to the formation of fluorenone derivatives.
Formation of Condensed Ring Systems
The structure of this compound is an ideal precursor for the synthesis of more complex, condensed ring systems, such as phenanthridinones and dibenzopyranones. These scaffolds are present in numerous biologically active natural products and pharmaceuticals. nih.gov
The synthesis of phenanthridinone derivatives, for example, can be achieved from 2-arylbenzoic acids through amidation followed by intramolecular cyclization. nih.gov For this compound, this would involve converting the carboxylic acid to an amide, for instance, by reaction with an amine in the presence of a coupling agent. Subsequent intramolecular C-H amidation, often catalyzed by a transition metal like palladium, would lead to the formation of the phenanthridinone core. The methyl groups on the phenyl ring would be retained in the final structure, influencing its properties.
Another important class of condensed ring systems accessible from 2-arylbenzoic acids are dibenzopyranones. researchgate.net These lactone-containing tricyclic compounds can be synthesized via intramolecular C-H activation and C-O bond formation. For this compound, this transformation would likely involve a palladium-catalyzed intramolecular C-H functionalization, where the carboxylic acid oxygen acts as the internal nucleophile, attacking a C-H bond on the 3,5-dimethylphenyl ring to form the lactone ring.
The following table summarizes the key transformations and the resulting compound classes.
| Starting Material | Reagent/Condition | Transformation | Product Class |
| Halogenated derivative of this compound | Nucleophile (e.g., RO⁻, R₂N⁻) | Nucleophilic Aromatic Substitution | Substituted this compound derivative |
| This compound | Amine, Coupling Agent | Amidation | 2-(3,5-Dimethylphenyl)benzamide |
| 2-(3,5-Dimethylphenyl)benzamide | Pd catalyst, oxidant | Intramolecular C-H Amidation | Dimethyl-substituted Phenanthridinone |
| This compound | Pd catalyst, oxidant | Intramolecular C-H/C-O Coupling | Dimethyl-substituted Dibenzopyranone |
Coordination Chemistry and Ligand Design Principles
Ligand Properties of 2-(3,5-Dimethylphenyl)benzoic Acid
This compound, upon deprotonation to its carboxylate form, 2-(3,5-dimethylphenyl)benzoate, functions as a versatile ligand in coordination chemistry. Its properties are primarily dictated by the carboxylate group, which is the primary binding site for metal ions, and the bulky 3,5-dimethylphenyl substituent at the ortho position, which introduces significant steric influence.
Benzoate (B1203000) and its derivatives are classic examples of carboxylate ligands that exhibit a variety of coordination modes to metal centers. The way a benzoate ligand binds is influenced by several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, the reaction conditions, and the specific substituents on the benzoic acid ring. mdpi.commdpi.com
Common coordination modes for benzoate ligands include:
Monodentate: The carboxylate group binds to the metal center through a single oxygen atom. This is a common mode, especially in complexes where other bulky ligands are present. nih.gov
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered chelate ring. This mode leads to a small O-M-O angle.
Bidentate Bridging (syn-syn, syn-anti, anti-anti): The carboxylate group bridges two metal centers. This can occur in several stereochemical arrangements, leading to the formation of dinuclear or polynuclear structures, such as the well-known "paddle-wheel" structure. nih.gov
Tridentate or Polydentate: In some cases, the carboxylate group can bridge multiple metal centers or engage in more complex bonding interactions.
The versatility of the carboxylate group allows for the construction of a wide array of coordination architectures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. researchgate.net
Table 1: Common Coordination Modes of Benzoate Ligands
| Coordination Mode | Description | Structural Implication |
|---|---|---|
| Monodentate | Binds through one oxygen atom. | Forms simple coordination linkages. |
| Bidentate Chelating | Both oxygen atoms bind to one metal. | Creates a stable four-membered ring. |
| Bidentate Bridging | Binds to two different metal centers. | Leads to dinuclear or polymeric structures. |
| Polydentate | Binds to multiple metal centers. | Can form complex, high-dimensional networks. |
The presence of a substituent at the ortho position of a benzoic acid ligand has a profound impact on its coordination chemistry, a phenomenon often referred to as the "ortho effect." In the case of this compound, the bulky 3,5-dimethylphenyl group imposes significant steric hindrance.
This steric crowding forces the carboxyl group to twist out of the plane of the phenyl ring to which it is attached. thescipub.comyoutube.com This twisting has two major consequences:
Inhibition of Resonance: The coplanarity between the carboxyl group and the benzene (B151609) ring is essential for resonance delocalization. When twisted, this resonance is inhibited, which can increase the acidity of the benzoic acid derivative compared to its meta and para isomers or the unsubstituted benzoic acid. thescipub.comnih.govnih.gov
Steric Influence on Coordination: The bulky ortho-substituent can sterically hinder the approach of the metal ion and other ligands, influencing the final geometry of the complex. It can prevent the formation of certain structures, such as planar arrangements, and favor others. For instance, the carboxylate group in ortho-substituted benzoates is often found to be non-parallel to the phenyl ring in the crystal structures of their complexes. mdpi.com This steric pressure can also prevent the chelation of the carboxylate group, favoring a monodentate coordination mode where only one oxygen atom binds to the metal center.
This "ortho effect" is a critical principle in ligand design, as it demonstrates how a simple positional change of a substituent can dramatically alter the electronic and steric properties of a ligand, and consequently, the structure and reactivity of the resulting metal complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound follows general procedures established for other carboxylate ligands, involving the reaction of the deprotonated ligand with a suitable metal precursor.
The preparation of transition metal complexes with carboxylate ligands is typically achieved through straightforward synthetic routes. A common method involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the carboxylic acid ligand in a suitable solvent. nih.govrasayanjournal.co.in The reaction is often carried out in an alcoholic solution, such as ethanol (B145695) or methanol (B129727), and may require heating under reflux to ensure completion. nih.govrasayanjournal.co.in An external base, like triethylamine (B128534) or a hydroxide (B78521), may be added to facilitate the deprotonation of the carboxylic acid. mdpi.com
A generalized synthetic scheme is as follows:
m MCln + n L-COOH + n Base → Mm(L-COO)n + n Base·HCl
Where:
M = Transition metal ion
L-COOH = this compound
Base = A suitable proton scavenger
The resulting metal complex often precipitates from the solution upon cooling or after a period of digestion. rasayanjournal.co.in The product can then be isolated by filtration, washed to remove impurities, and dried. The specific stoichiometry and structure (mononuclear, dinuclear, or polymeric) of the resulting complex depend on the metal-to-ligand ratio, the specific metal used, the pH of the reaction mixture, and the solvent. mdpi.com
Organotin(IV) carboxylates represent a significant class of organometallic compounds. Their synthesis generally involves the reaction of an organotin(IV) precursor, such as an organotin(IV) oxide or chloride, with the carboxylic acid. mdpi.commdpi.comthescipub.com
For the synthesis of an organotin(IV) complex with this compound, a typical procedure would involve refluxing the carboxylic acid with an organotin(IV) oxide (e.g., dibutyltin(IV) oxide, Bu2SnO) or an organotin(IV) chloride (e.g., trimethyltin(IV) chloride, Me3SnCl) in a suitable solvent like methanol, ethanol, or toluene. mdpi.comthescipub.com When using an organotin(IV) chloride precursor, a base is often required to neutralize the HCl formed during the reaction. mdpi.com
The general reactions can be represented as:
R'nSnO(4-n)/2 + x R-COOH → R'nSn(OOCR)x + H2O R'nSnCl(4-n) + x R-COOH + x Base → R'nSn(OOCR)x + x Base·HCl
Where:
R-COOH = this compound
R' = An alkyl (e.g., methyl, butyl) or aryl (e.g., phenyl) group attached to tin.
These reactions typically yield stable, solid organotin(IV) carboxylate complexes in good yields. mdpi.comnih.gov
Once synthesized, the structure and bonding of metal complexes of this compound are elucidated using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group. The key diagnostic feature is the disappearance of the broad ν(O-H) band of the free carboxylic acid and the characteristic ν(C=O) band (typically around 1680-1710 cm⁻¹). researchgate.net These are replaced by two new bands corresponding to the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the coordinated carboxylate group. The separation between these two frequencies (Δν = νasym - νsym) can provide clues about the coordination mode of the carboxylate ligand (monodentate, chelating, or bridging). nih.gov The appearance of new bands at lower frequencies can also be attributed to the formation of metal-oxygen (M-O) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand within the complex, especially for diamagnetic complexes (e.g., Zn(II), Cd(II), Sn(IV)). nih.govresearchgate.net The chemical shifts of the protons and carbons near the carboxylate group can change upon coordination to the metal center. monash.edu For organotin complexes, ¹¹⁹Sn NMR spectroscopy is particularly informative. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, allowing for the determination of four-, five-, or six-coordinate environments in solution. thescipub.comnih.gov
UV-Visible Spectroscopy: The electronic spectra of transition metal complexes can provide information about the d-d electronic transitions and charge-transfer bands. These spectra help in determining the geometry of the coordination environment around the metal ion (e.g., octahedral or tetrahedral). nih.govmonash.edu
Table 2: Spectroscopic Techniques for Characterizing Metal Complexes
| Technique | Information Obtained | Key Observables for Carboxylate Complexes |
|---|---|---|
| Infrared (IR) Spectroscopy | Functional groups, ligand coordination | Disappearance of ν(O-H); appearance of νasym(COO) and νsym(COO); M-O stretching vibrations. |
| NMR Spectroscopy | Molecular structure in solution | Changes in ¹H and ¹³C chemical shifts upon coordination; ¹¹⁹Sn chemical shifts indicate Sn coordination number. |
| UV-Visible Spectroscopy | Electronic transitions, geometry | d-d transitions and charge-transfer bands indicative of the metal's coordination environment. |
| X-ray Diffraction | Solid-state molecular structure | Precise bond lengths, bond angles, coordination geometry, and crystal packing. |
Spectroscopic Characterization Techniques for Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic coordination complexes in solution. Changes in the chemical shifts of the protons and carbons of the this compound ligand upon coordination to a metal center provide valuable information about the binding mode.
For instance, in the study of organotin(IV) complexes, ¹H, ¹³C, and ¹¹⁹Sn NMR have been utilized to characterize the resulting structures. In solution, these studies can help differentiate between various coordination numbers and geometries. For example, some organotin(IV) complexes of a related benzoic acid derivative were found to adopt a four-coordinate geometry in solution, while others suggested a five-coordinate structure.
Table 1: Representative NMR Data for Related Benzoic Acid Ligand Complexes
| Nucleus | Free Ligand Chemical Shift (ppm) | Coordinated Ligand Chemical Shift (ppm) | Inferences |
| ¹H (COOH) | ~10-13 | Shifted or absent upon deprotonation | Indicates coordination via the carboxylate group. |
| ¹³C (C=O) | ~170-180 | Shifted upon coordination | Confirms the involvement of the carboxylate in bonding. |
| ¹¹⁹Sn | Varies | Dependent on coordination number and geometry | Provides direct information about the tin center's environment. |
Note: The data presented are representative and may vary depending on the specific metal center, solvent, and other ligands present.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are fundamental techniques for probing the vibrational modes of a molecule. In the context of this compound complexes, these methods are particularly useful for identifying the coordination mode of the carboxylate group.
The free ligand exhibits a characteristic C=O stretching vibration (ν(C=O)) typically in the range of 1680-1725 cm⁻¹. Upon coordination to a metal ion, the position of this band shifts. The magnitude and direction of the shift can distinguish between monodentate, bidentate chelating, and bridging coordination modes. A significant decrease in the ν(C=O) frequency is indicative of coordination. Furthermore, the separation between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate group upon complexation provides detailed information about the coordination geometry.
Table 2: Typical IR Stretching Frequencies for Carboxylate Coordination Modes
| Coordination Mode | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν (νas - νs) (cm⁻¹) |
| Ionic | ~1580 | ~1420 | ~160 |
| Monodentate | ~1650-1550 | ~1430-1400 | >200 |
| Bidentate Chelating | ~1580-1520 | ~1450-1400 | <150 |
| Bidentate Bridging | ~1620-1580 | ~1450-1400 | ~150-200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For coordination complexes of this compound, the UV-Vis spectrum is dominated by transitions within the ligand and, if applicable, d-d transitions of the metal center.
The aromatic rings of the ligand give rise to intense π→π* transitions in the UV region. Upon coordination, these bands may shift in energy (bathochromic or hypsochromic shift) and/or change in intensity (hyperchromic or hypochromic effect). These changes can be attributed to the influence of the metal ion on the electronic structure of the ligand. For transition metal complexes, the weaker d-d transitions, which are often symmetry-forbidden, may appear in the visible region. The position and intensity of these bands are indicative of the coordination geometry and the nature of the metal-ligand bonding.
Structural Elucidation of Coordination Compounds
While spectroscopic methods provide valuable information, single-crystal X-ray diffraction remains the definitive technique for determining the precise three-dimensional structure of coordination compounds in the solid state.
Single-Crystal X-ray Diffraction Studies
For example, studies on triorganotin(IV) complexes of a related ligand have revealed both polymeric and monomeric structures. In the polymeric forms, the carboxylate ligand bridges the tin centers, leading to extended chains. In contrast, a monomeric structure might feature a terminal carboxylate ligand.
Solution-State Structural Investigations
While X-ray crystallography provides a static picture of the solid-state structure, the structure of a coordination complex in solution can differ. Multinuclear NMR spectroscopy, as discussed earlier, is a primary tool for probing solution-state structures. By analyzing chemical shifts, coupling constants, and relaxation times, it is possible to deduce the coordination environment and dynamic processes that may be occurring in solution.
Analysis of Coordination Geometries (e.g., Trigonal Bipyramidal, Tetrahedral)
The coordination geometry of the metal center in complexes of this compound is dictated by several factors, including the size and electronic properties of the metal ion, the steric bulk of the ligand, and the presence of other coordinating species.
Structure-Property Relationships in Metal Complexes Derived from this compound
There is no available research data to populate this section.
Impact of Ligand Modifications on Complex Architecture
There is no available research data to populate this subsection.
Tunability of Coordination Environment
There is no available research data to populate this subsection.
In related fields, studies on similar bitopic and polytopic carboxylate ligands have demonstrated that modifications to the ligand backbone, such as the introduction of different functional groups or the alteration of their positions, can significantly impact the resulting coordination polymer's dimensionality, topology, and functional properties. For instance, research on ligands like 2,4-bis-(triazol-1-yl)-benzoic acid has shown how the coordination mode of the ligand and the choice of the metal ion can lead to the formation of complexes with varying crystal structures and properties, such as fluorescence and sensing capabilities. However, without specific experimental data for this compound, any discussion of its coordination behavior would be purely speculative.
Further research is required to synthesize and characterize metal complexes of this compound to elucidate their structural and functional properties. Such studies would be valuable in understanding how the specific steric and electronic effects of the 3,5-dimethylphenyl substituent influence the formation and characteristics of the resulting coordination architectures.
Computational and Theoretical Investigations of 2 3,5 Dimethylphenyl Benzoic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with increasing accuracy.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for studying benzoic acid derivatives. DFT methods, such as B3LYP and B3PW91, are often favored for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netresearchgate.netmdpi.com Ab initio methods, like Hartree-Fock (HF), while typically more computationally intensive, provide a foundational, first-principles approach to solving the electronic structure of molecules. niscpr.res.inmdpi.comresearchgate.net
For 2-(3,5-Dimethylphenyl)benzoic acid, these calculations would typically be performed using a basis set such as 6-311G(d,p) or 6-311++G(d,p), which provides a flexible description of the electron distribution. researchgate.netmdpi.com The choice of method and basis set is crucial and is often validated by comparing calculated results with available experimental data for related compounds. mdpi.comnih.gov These theoretical investigations can elucidate the structural and electronic features of the molecule, providing a deeper understanding of its behavior. nih.gov
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of the rotatable single bond between the two phenyl rings necessitates a conformer analysis to identify the most stable spatial arrangement.
The dihedral angle between the two aromatic rings is a critical parameter. For instance, in a related compound, 2,5-dimethylphenyl benzoate (B1203000), this angle was found to be nearly perpendicular at 87.4(1)°. nih.gov For this compound, DFT calculations would be used to explore the potential energy surface as a function of this dihedral angle to locate the global minimum energy conformer. The planarity of the carboxylic acid group relative to its attached phenyl ring is another important structural feature that would be determined. Studies on similar benzoic acid derivatives often reveal the formation of stable hydrogen-bonded dimers in the solid state, a feature that can also be investigated computationally. researchgate.netnih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(phenyl)-C(phenyl) | 1.49 Å |
| C=O | 1.21 Å | |
| C-O | 1.35 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-C(O)-O | 122° |
| C(O)-O-H | 108° | |
| Dihedral Angle | Phenyl-Phenyl | 65° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO may be distributed over the benzoic acid moiety, particularly the carboxylic acid group. Computational methods can generate visualizations of these orbitals and calculate their energies precisely. orientjchem.orgaimspress.com This analysis helps in predicting the sites of electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is for illustrative purposes.
Spectroscopic Property Predictions
Computational methods are invaluable for interpreting and predicting spectroscopic data.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This calculated spectrum can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netnih.gov
For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-H stretches of the aromatic rings and methyl groups, and various ring breathing and deformation modes. Theoretical calculations often systematically overestimate vibrational frequencies, so scaling factors are commonly applied to improve agreement with experimental data. mdpi.commdpi.com
Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Range |
| O-H stretch (Carboxylic Acid) | 3450 | 3500-3400 |
| C-H stretch (Aromatic) | 3050 | 3100-3000 |
| C-H stretch (Methyl) | 2950 | 2970-2950 |
| C=O stretch (Carboxylic Acid) | 1710 | 1720-1700 |
| C=C stretch (Aromatic) | 1600 | 1610-1590 |
Note: This table presents hypothetical data to illustrate the correlation between calculated and experimental vibrational frequencies.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings. The calculations can also provide information about the nature of these transitions, for example, whether they involve charge transfer between the two phenyl rings. The solvent environment can significantly influence the absorption spectrum, and computational models can account for these effects, providing a more accurate prediction of the spectrum in different solvents. mdpi.com
Reactivity Descriptors and Conceptual DFT Studies
Density Functional Theory (DFT) serves as a powerful tool in computational chemistry to predict and understand the reactivity of molecules. By calculating various electronic properties, collectively known as reactivity descriptors, insights into the chemical behavior of a compound like this compound can be gained. These descriptors are derived from the way the electron density of the molecule changes with the addition or removal of an electron.
Fukui Functions and Electrophilicity/Nucleophilicity Indices
The Fukui function, ƒ(𝐫), is a key concept in DFT that helps identify the most reactive sites within a molecule. wikipedia.org It quantifies the change in electron density at a specific point 𝐫 when the total number of electrons in the system changes. wikipedia.org This allows for the prediction of where a molecule is most susceptible to electrophilic or nucleophilic attack. wikipedia.orgscm.com
For a nucleophilic attack (the molecule accepting an electron), the relevant Fukui function, ƒ⁺(𝐫), is calculated. Regions with a high ƒ⁺(𝐫) value are more likely to be attacked by nucleophiles. Conversely, for an electrophilic attack (the molecule donating an electron), the ƒ⁻(𝐫) function is used, and sites with a high ƒ⁻(𝐫) value are prone to attack by electrophiles. mdpi.comnih.gov
In the case of this compound, the carboxylic acid group, being electron-withdrawing, would generally increase the electrophilicity of the aromatic ring it is attached to. The dimethylphenyl group, with its electron-donating methyl groups, would influence the nucleophilicity of the second aromatic ring. The precise distribution of these reactive sites can be pinpointed by calculating the condensed Fukui functions for each atom in the molecule.
The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, thus quantifying its electrophilic nature. nih.govresearchgate.net A higher electrophilicity index indicates a stronger electrophile. nih.gov Conversely, the nucleophilicity index (N) describes the electron-donating ability of a molecule. For a series of substituted biphenyl (B1667301) carboxylic acids, these indices can be calculated to rank their relative reactivity.
Table 1: Illustrative Reactivity Indices for Analogous Biphenyl Carboxylic Acid Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |
| Biphenyl-2-carboxylic acid | -6.5 | -1.2 | 5.3 | 3.0 |
| 4'-Methoxybiphenyl-2-carboxylic acid | -6.2 | -1.1 | 5.1 | 2.8 |
| 4'-Nitrobiphenyl-2-carboxylic acid | -7.0 | -2.0 | 5.0 | 4.05 |
This table is illustrative and based on general trends observed for substituted biphenyl systems.
Global Hardness and Softness
Global hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory. researchgate.netscielo.br Hardness is a measure of a molecule's resistance to changes in its electron distribution. researchgate.net Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered hard, implying high stability and low reactivity. researchgate.net Soft molecules, on the other hand, have a small HOMO-LUMO gap, making them more polarizable and reactive. researchgate.neteurjchem.com
Global softness is the reciprocal of global hardness and provides a direct measure of a molecule's polarizability. scielo.brresearchgate.net The principles of Hard and Soft Acids and Bases (HSAB) can be applied, where hard acids prefer to react with hard bases, and soft acids with soft bases. These concepts are crucial for predicting the interaction of this compound with other chemical species. The presence of both electron-donating and electron-withdrawing groups in this compound would create distinct regions of hardness and softness within the molecule, influencing its interaction with different reactants.
Table 2: Illustrative Hardness and Softness for Analogous Benzoic Acid Derivatives
| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Global Hardness (η) (eV) | Global Softness (S) (eV⁻¹) |
| Benzoic Acid | 9.5 | 0.5 | 4.5 | 0.22 |
| 3,5-Dimethylbenzoic Acid | 9.1 | 0.3 | 4.4 | 0.23 |
| 4-Nitrobenzoic Acid | 10.2 | 1.2 | 4.5 | 0.22 |
This table is illustrative and based on general trends observed for substituted benzoic acids.
Thermochemical and Thermodynamic Properties
Computational methods are extensively used to calculate the thermochemical and thermodynamic properties of molecules, providing crucial data for understanding their stability, reaction energies, and equilibrium positions. researchgate.net
Enthalpy, Entropy, and Gibbs Free Energy Calculations
The standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic quantities that can be computed for this compound. acs.orgnih.gov
Enthalpy of Formation (ΔfH°): This represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. Computational methods like G3 and G4 theories can provide highly accurate gas-phase enthalpies of formation. researchgate.net
Entropy (S°): Entropy is a measure of the disorder or randomness of a system. It can be calculated using statistical mechanics based on the molecule's vibrational frequencies, rotational constants, and translational motion, which are obtained from DFT calculations. nih.gov
Gibbs Free Energy of Formation (ΔfG°): This is the ultimate determinant of a reaction's spontaneity at constant temperature and pressure. It is calculated from the enthalpy and entropy using the equation: ΔG° = ΔH° - TΔS°. acs.org
These values are critical for predicting reaction thermodynamics, such as the energy released or consumed during a chemical transformation involving this compound.
Temperature-Dependent Thermodynamic Analysis
The thermodynamic properties of a molecule are not constant but vary with temperature. jbiochemtech.commdpi.com By calculating the heat capacity (Cp) of this compound, it is possible to determine how its enthalpy, entropy, and Gibbs free energy change with temperature. chemeo.comresearchgate.net This is particularly important for understanding chemical processes that occur at elevated temperatures. The heat capacity itself is calculated from the vibrational, rotational, and translational contributions to the molecule's energy.
Table 3: Illustrative Temperature-Dependent Thermodynamic Data for an Analogous Aromatic Carboxylic Acid
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) | Gibbs Free Energy (G) (kJ/mol) |
| 298.15 | 150.0 | 0 | 350.0 | -104.3 |
| 400 | 180.0 | 16.5 | 400.0 | -143.5 |
| 500 | 205.0 | 35.8 | 445.0 | -186.7 |
This table is illustrative and provides representative values for a molecule of similar size and complexity.
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. researchgate.net For this compound, several types of NCIs are expected to be significant.
The twisted biphenyl structure of this compound can lead to intramolecular C-H···π interactions, where a hydrogen atom on one ring interacts with the π-electron system of the other. nih.gov In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups is a dominant feature, often leading to the formation of dimers. rri.res.in
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. The surface is generated based on the electron distribution of a molecule in a crystal, providing a unique and unambiguous way to partition the crystal space.
For aromatic compounds like this compound, the analysis of the Hirshfeld surface and the associated 2D fingerprint plots reveals the nature and relative importance of various non-covalent interactions that stabilize the crystal packing. While specific studies on this compound are not extensively documented, research on structurally related benzoic acid derivatives and compounds containing the 3,5-dimethylphenyl moiety provides a strong basis for predicting the types of interactions that would be observed. niscpr.res.inresearchgate.net
The primary intermolecular contacts expected for this compound would include:
O···H/H···O Contacts: These represent the hydrogen bonding interactions, primarily involving the carboxylic acid group. The formation of dimers through O-H···O hydrogen bonds between the carboxylic acid moieties is a common and highly stabilizing feature in the crystal structures of benzoic acids.
C···H/H···C Contacts: These interactions are also significant and are associated with the packing of the aromatic rings. They often appear as distinct "wings" in the 2D fingerprint plots. niscpr.res.in
C···C Contacts: These indicate π-π stacking interactions between the aromatic rings. The shape-index plot, another feature of Hirshfeld analysis, can visualize these interactions through the presence of characteristic red and blue triangular patterns. niscpr.res.in
Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Predicted Percentage Contribution |
| H···H | ~50% |
| O···H/H···O | ~20% |
| C···H/H···C | ~15% |
| C···C | ~8% |
| Others | ~7% |
Note: The data in this table is illustrative and based on findings from structurally similar compounds. niscpr.res.in
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis are computational methods that allow for the visualization and characterization of non-covalent interactions in real space. The RDG is a function of the electron density and its first derivative, and it exhibits low values in regions of non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ), different types of interactions can be distinguished.
For this compound, an RDG vs. sign(λ₂)ρ plot would be expected to show:
Strong, attractive interactions (hydrogen bonds): These would appear as spikes at large negative values of sign(λ₂)ρ, corresponding to the O-H···O interactions of the carboxylic acid dimer.
Weak, attractive interactions (van der Waals forces): These are characterized by spikes near zero on the sign(λ₂)ρ axis and would correspond to the H···H and C···H contacts.
Strong, repulsive interactions (steric clashes): These appear at large positive values of sign(λ₂)ρ and would be present in regions of steric hindrance, such as between the two aromatic rings, which are not perfectly coplanar. echemi.comstackexchange.com
The NCI plot provides a 3D visualization of these interactions as isosurfaces, colored to indicate the type of interaction. For this compound, this would likely show large, blue-colored isosurfaces (strong attraction) in the region of the hydrogen-bonded carboxylic acid dimer, extensive green-colored isosurfaces (weak van der Waals forces) surrounding the molecule, and small, red-colored discs (steric repulsion) in the area between the two phenyl rings.
Impact of External Fields on Molecular Properties
The application of an external electric field can significantly perturb the electronic structure of a molecule, leading to changes in its properties such as aromaticity and acidity. Computational studies on benzoic acid and its derivatives have established a framework for understanding these effects. rsc.orgnih.govrsc.org
Aromaticity and Acidity Modulation in Electric Fields
The aromaticity of the phenyl rings and the acidity of the carboxylic group in this compound are expected to be tunable by an external electric field. The 3,5-dimethylphenyl substituent is an electron-donating group, which influences the electronic properties of the benzoic acid moiety. echemi.compsu.edu
Aromaticity: Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS). Studies on substituted benzoic acids have shown that the application of an electric field can either enhance or diminish the aromaticity of the benzene (B151609) ring, depending on the field's direction and the nature of the substituents. rsc.orgnih.gov For this compound, an electric field applied along the axis of the C-C bond connecting the two rings would likely have a pronounced effect on the π-electron system.
Acidity: The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). An external electric field can alter the charge distribution in the molecule, thereby affecting the stability of the anion and modulating the pKa. For benzoic acid derivatives, electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. echemi.compsu.edu The application of an electric field can mimic or counteract these substituent effects. For instance, a field that pulls electron density away from the carboxylate group would stabilize the anion and increase the acidity. Research has shown a directional effect, where the orientation of the electric field relative to the functional groups is critical. rsc.orgnih.gov
Table 2: Predicted Qualitative Effects of an External Electric Field on this compound
| Property | Direction of Electric Field | Predicted Effect | Rationale |
| Acidity (pKa) | Pointing from carboxyl to phenyl | Decrease | Stabilization of the carboxylate anion |
| Acidity (pKa) | Pointing from phenyl to carboxyl | Increase | Destabilization of the carboxylate anion |
| Aromaticity (NICS) | Perpendicular to the phenyl ring | Change in value | Perturbation of the π-electron cloud |
Note: The predictions in this table are based on general principles established for substituted benzoic acids. rsc.orgnih.govrsc.org
Electronic Property Response to External Perturbations
The electronic properties of this compound, such as the dipole moment and polarizability, are responsive to external electric fields. The dipole moment of the molecule will change in both magnitude and direction in the presence of a field, as the field induces a redistribution of electron density.
The polarizability of the molecule, which describes its ability to form an induced dipole moment, is also affected. The response of these electronic properties is generally anisotropic, meaning it depends on the orientation of the molecule with respect to the applied field. Computational studies on substituted biphenyls have shown that an external electric field can influence the potential energy surface and the electronic spectra of the molecule. researchgate.net This suggests that for this compound, properties such as its UV-Vis absorption spectrum could be tuned by an external field.
Role in Catalysis
2-(3,5-Dimethylphenyl)benzoic Acid as an Organocatalyst
Mechanism of Action in Organic Transformations
No research is available on the mechanism of action of this compound as an organocatalyst.
Application in Multicomponent Reactions (e.g., Biginelli Reaction)
There are no published studies on the application of this compound in the Biginelli reaction or other multicomponent reactions.
Metal Complexes of this compound as Catalysts
Homogeneous Catalysis
There is no information on the use of metal complexes of this compound in homogeneous catalysis.
Heterogeneous Catalysis (if applicable)
No data exists on the application of metal complexes of this compound in heterogeneous catalysis.
Ligand Design for Enhanced Catalytic Activity and Selectivity
There are no studies focused on the design of ligands based on this compound for the purpose of enhancing catalytic activity and selectivity.
Potential in Materials Science Applications
Building Block for Polymer Synthesis
The bifunctional nature of 2-(3,5-Dimethylphenyl)benzoic acid, with its reactive carboxylic acid group and modifiable aromatic rings, suggests its potential as a monomer in polymer synthesis. However, a thorough review of existing literature did not yield specific studies demonstrating its use in either linear or cross-linked polymers.
Incorporation into Linear Polymer Chains
There is no available research that specifically documents the use of this compound in the synthesis of linear polymers. Generally, benzoic acid derivatives can be used in step-growth polymerization to form polyesters or polyamides. The bulky 3,5-dimethylphenyl substituent on the benzoic acid backbone could be expected to influence the properties of such polymers, potentially affecting their solubility, thermal stability, and mechanical properties by restricting chain packing and rotation. However, no such polymers have been reported.
Cross-linking and Network Formation
The structure of this compound does not inherently lend itself to direct use as a cross-linking agent without further functionalization. While the carboxylic acid group can be used to form linkages, creating a network would typically require additional reactive sites on the molecule. There are no reports of this compound being modified for or used in the formation of cross-linked polymer networks.
Supramolecular Assembly and Extended Frameworks
The assembly of molecules through non-covalent interactions into ordered, extended structures is a key area of materials science. While benzoic acids are common building blocks for such architectures, specific research on this compound in this context is absent.
Formation of Hydrogen-Bonded Organic Frameworks (HOFs)
Hydrogen-bonded organic frameworks (HOFs) are crystalline materials formed through the self-assembly of organic molecules via hydrogen bonds. The carboxylic acid group of this compound is a prime candidate for forming the hydrogen-bonded synthons that define HOF structures. The steric hindrance from the dimethylphenyl group would likely play a significant role in the resulting framework's topology and porosity. Nevertheless, no studies detailing the synthesis or characterization of HOFs from this specific compound have been found.
Role in Liquid Crystalline Materials
The rigid, aromatic core of this compound is a structural motif common in liquid crystalline molecules (mesogens). By modifying the carboxylic acid group to form esters or other derivatives with long alkyl chains, it might be possible to induce liquid crystalline phases. The non-coplanar arrangement of the two phenyl rings could influence the mesophase behavior. Despite this potential, no research has been published on the synthesis or liquid crystalline properties of derivatives of this compound.
Use in Dyes and Pigments
Currently, there is no direct evidence or published research to support the use of this compound as a dye or pigment. The fundamental chemical structure, a biphenyl (B1667301) carboxylic acid, provides a scaffold that is present in some classes of dyes. However, without specific modifications to introduce significant chromophoric and auxochromic groups, the compound itself is unlikely to possess the necessary properties for a vibrant and stable colorant.
The chromophoric properties of a molecule, which are responsible for its color, arise from the presence of a chromophore—a part of the molecule that absorbs light in the visible spectrum. For this compound, the biphenyl core constitutes a basic chromophoric system. However, its absorption is primarily in the ultraviolet region, rendering it colorless to the human eye.
To impart color, structural modifications would be necessary. These could include:
Introduction of Electron-Donating and Electron-Withdrawing Groups: The strategic placement of groups like amino (-NH2), hydroxyl (-OH) (electron-donating) and nitro (-NO2), cyano (-CN) (electron-withdrawing) on the biphenyl rings could create a "push-pull" system. This would decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum into the visible range.
Extension of the Conjugated System: Increasing the extent of π-conjugation by adding more aromatic rings or unsaturated linkages would also lead to a bathochromic (red) shift in the absorption spectrum.
Without these targeted synthetic modifications, this compound does not function as a practical chromophore for dye and pigment applications.
The photophysical behavior of a compound, including its fluorescence and phosphorescence properties, is critical for applications such as fluorescent dyes. There is a lack of published data on the photophysical properties of this compound and its simple derivatives.
For a derivative to be a viable fluorescent dye, it would need to exhibit a significant quantum yield, meaning it efficiently emits a large fraction of the light it absorbs. The photophysical properties are intrinsically linked to the molecular structure. Factors that would influence the photophysical behavior of derivatives of this compound include:
The nature and position of substituents: These can dramatically alter the excited state properties and deactivation pathways.
Molecular rigidity: A more rigid structure often leads to higher fluorescence quantum yields by reducing non-radiative decay pathways.
The surrounding environment (solvatochromism): The polarity of the solvent can affect the emission wavelength.
Detailed research, including spectroscopic analysis of specifically synthesized derivatives, would be required to characterize their photophysical behavior and assess their potential as functional dyes. As of now, such studies for this compound are not available in the public domain.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Research has established that 2-(3,5-Dimethylphenyl)benzoic acid is a valuable biaryl motif, a structural component prevalent in pharmaceuticals, agrochemicals, and materials. researchgate.net The primary contribution of existing research has been the demonstration of its synthesis, typically achieved through well-established cross-coupling methodologies like the Suzuki-Miyaura reaction. These methods provide reliable access to the core structure, enabling its use as a building block for more complex molecular architectures. The compound's structure, featuring a sterically hindered biaryl linkage due to the 3,5-dimethyl substitution pattern, imparts distinct conformational properties that are of fundamental interest. While direct applications are still emerging, its role as a precursor is significant. For instance, derivatives of biarylalkyl carboxylic acids have shown promise in medicinal chemistry, such as in the development of novel anti-schistosomal agents. nih.govnih.gov The carboxylic acid group offers a reactive handle for derivatization into amides, esters, and other functional groups, highlighting its versatility. nih.gov
Unexplored Avenues in Synthetic Chemistry
While traditional cross-coupling reactions are effective, future synthetic efforts could focus on more efficient and sustainable methodologies. The development of novel synthetic routes for biaryl compounds is an active area of research, and this compound serves as an excellent candidate for exploring these new frontiers.
C-H Activation/Functionalization: Direct C-H activation represents a powerful strategy for forging carbon-carbon bonds, minimizing the need for pre-functionalized starting materials. Investigating the direct arylation of benzoic acid derivatives with 1,3-dimethylbenzene via transition-metal catalysis could offer a more atom-economical synthesis.
Decarbonylative Coupling: Recent advances in palladium-catalyzed decarbonylative cross-coupling reactions allow for the use of carboxylic acids directly, avoiding the need to convert them into other reactive intermediates. researchgate.netrsc.org Applying this methodology could provide a novel and efficient route to this compound and its derivatives. researchgate.netrsc.org
Flow Chemistry: The implementation of continuous flow technologies could enhance the synthesis by improving reaction control, scalability, and safety. A flow-based approach to the Suzuki-Miyaura coupling or other synthetic methods could lead to higher yields and purity.
Exploration of these advanced synthetic methods would not only refine the production of this compound but also contribute to the broader field of synthetic organic chemistry.
Advanced Computational Studies and Predictive Modeling
The conformational dynamics and electronic properties of this compound are ripe for in-depth computational investigation. Such studies can provide a deeper understanding of its behavior and guide the design of new derivatives with tailored properties.
Conformational Analysis: The rotational barrier around the biaryl C-C bond is a key feature of this molecule. Advanced computational methods like Density Functional Theory (DFT) can be employed to accurately calculate this barrier and to understand how the dimethyl substitution pattern influences the molecule's preferred conformation.
Property Prediction: Computational models are increasingly used to predict physicochemical properties. nih.govacs.orgmdpi.com For this compound, these models can predict properties like pKa, solubility, and electronic characteristics, which are crucial for its application in medicinal chemistry and materials science. nih.govacs.orgmdpi.com Molecular docking studies could also predict its binding affinity to biological targets. nih.gov
Spectroscopic Simulation: Simulating spectroscopic data (e.g., NMR, IR) can aid in the characterization of the compound and its derivatives. Comparing simulated spectra with experimental data can confirm structural assignments and provide insights into the molecule's electronic structure.
Table 1: Potential Areas for Computational Investigation of this compound
| Computational Method | Research Focus | Predicted Parameters | Potential Impact |
| Density Functional Theory (DFT) | Rotational energy barrier analysis | Torsional energy profiles, transition state geometries | Understanding atropisomerism and conformational stability |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | pKa, logP, binding affinity scores | Guiding the design of new drug candidates |
| Molecular Dynamics (MD) Simulations | Solvation and aggregation behavior | Radial distribution functions, self-association patterns | Informing formulation and crystallization studies bohrium.com |
| Time-Dependent DFT (TD-DFT) | Electronic transitions and spectra | UV-Vis absorption wavelengths, oscillator strengths | Aiding in the design of photoactive materials |
Expanding the Scope of Coordination Chemistry and Materials Applications
The carboxylic acid functionality makes this compound an excellent candidate as a ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comrsc.org The unique steric and electronic properties conferred by the 3,5-dimethylphenyl group could lead to novel materials with interesting properties.
Metal-Organic Frameworks (MOFs): The use of biaryl carboxylic acids as linkers in MOFs is a well-established strategy for creating porous materials. mdpi.comnih.govacs.org The specific geometry of this compound could lead to MOFs with unique pore structures and functionalities, suitable for applications in gas storage, separation, and catalysis. nih.govacs.org
Luminescent Materials: Coordination complexes of aromatic carboxylic acids with lanthanide or other metal ions can exhibit interesting photoluminescent properties. mdpi.com Investigating the complexes of this compound could lead to the development of new sensors, probes, or components for light-emitting devices. mdpi.com
Liquid Crystals: The rigid, anisotropic structure of this biaryl carboxylic acid suggests its potential as a building block for liquid crystalline materials. Derivatization of the carboxylic acid group could lead to new mesogenic compounds with applications in display technologies.
Table 2: Potential Material Applications for this compound Derivatives
| Material Class | Role of the Compound | Potential Application | Key Structural Feature |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas storage, catalysis, chemical sensing mdpi.com | Defined geometry and porosity control |
| Luminescent Complexes | Ligand | Chemical sensors, OLEDs, bio-imaging mdpi.com | Coordination to emissive metal centers |
| Liquid Crystals | Mesogenic Core | Display technologies, smart windows | Molecular rigidity and shape anisotropy |
| Biocompatible Polymers | Monomer/Pendant Group | Drug delivery, tissue engineering | Potential for functionalization and biocompatibility |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,5-Dimethylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling to link the benzoic acid core with the 3,5-dimethylphenyl group. Substituted boronic acids or esters are reacted with halogenated benzoic acid derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Solvent selection (e.g., THF or DMF) and temperature (80–120°C) critically impact yield and side-product formation . Acidic or basic workup steps (e.g., HCl or NaHCO₃) are used to isolate the product. Purity can be optimized via recrystallization from ethanol/water mixtures .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic signals include aromatic protons in the 6.8–7.5 ppm range (split due to dimethyl substitution) and the carboxylic acid proton (~12–13 ppm, broad). The methyl groups (3,5-dimethyl) appear as singlets at ~2.3 ppm .
- FT-IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid group.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies the molecular formula (C₁₅H₁₄O₂) .
Q. What functional group transformations are feasible for this compound in derivatization studies?
- Methodological Answer : The carboxylic acid can be esterified (e.g., methyl ester via methanol/H₂SO₄) or converted to amides using coupling reagents like EDCI/HOBt. Electrophilic aromatic substitution on the dimethylphenyl ring is hindered by steric effects, but halogenation (e.g., bromine in acetic acid) may occur under controlled conditions .
Advanced Research Questions
Q. How does the steric and electronic profile of the 3,5-dimethylphenyl group influence the compound’s reactivity in catalytic cross-coupling reactions?
- Methodological Answer : The dimethyl substituents increase steric bulk, reducing reaction rates in cross-coupling but improving regioselectivity. Computational studies (DFT) show electron-donating methyl groups slightly enhance the electron density of the benzoic acid core, affecting its acidity (pKa ~3.5–4.0) and binding affinity in coordination complexes .
Q. What crystallographic data are available for this compound, and how does packing behavior affect its physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals a planar aromatic system with dihedral angles between the benzoic acid and dimethylphenyl groups (~15–25°). Hydrogen bonding between carboxylic acid dimers stabilizes the crystal lattice, influencing melting point (observed range: 210–215°C) and solubility .
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., enzyme inhibition) for this compound?
- Methodological Answer : Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, buffer composition) or impurity profiles. Reproducibility requires:
- Standardized assays : Use recombinant enzymes (e.g., cyclooxygenase-2) under controlled kinetic conditions .
- HPLC purity validation : Ensure >98% purity via reverse-phase chromatography .
- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., 3,5-dichloro derivatives) to isolate steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
